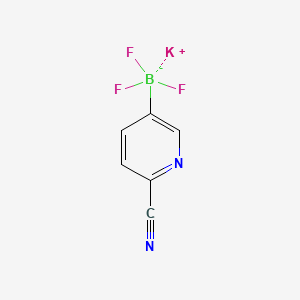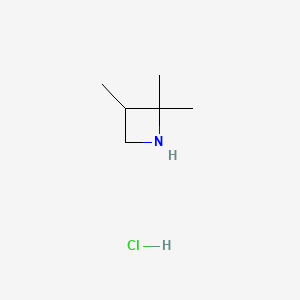
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C9H6Br2N2O2. . This compound is a derivative of naphthyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine atoms at specific positions on the naphthyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide typically involves the bromination of 1,6-naphthyridine-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 8-Bromo-1,6-naphthyridine-3-carboxylic acid
- 1,6-Naphthyridine-4-carbonitrile
- 1,6-Naphthyridine-8-carboxylic acid
- 1,6-Naphthyridine-5-carbonitrile
Comparison: Compared to these similar compounds, 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C9H6Br2N2O2 |
|---|---|
Poids moléculaire |
333.96 g/mol |
Nom IUPAC |
8-bromo-1,6-naphthyridine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C9H5BrN2O2.BrH/c10-6-4-11-3-5-1-2-7(9(13)14)12-8(5)6;/h1-4H,(H,13,14);1H |
Clé InChI |
MDOHDZQKUMYCQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C(C=NC=C21)Br)C(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)








![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
